![molecular formula C8H12O2 B2831731 (Bicyclo[3.1.0]hexane-1-yl)acetic acid CAS No. 1009634-43-8](/img/structure/B2831731.png)
(Bicyclo[3.1.0]hexane-1-yl)acetic acid
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Overview
Description
“(Bicyclo[3.1.0]hexane-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as bicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring formed by three carbon atoms and three hydrogen atoms .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis
The molecular structure of “(Bicyclo[3.1.0]hexane-1-yl)acetic acid” is characterized by a bicyclic structure of a six-member ring formed by three carbon atoms and three hydrogen atoms . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions involving bicyclo[3.1.0]hexanes have been studied extensively. One of the key reactions is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
MMP-13 Inhibition for Osteoarthritis and Rheumatoid Arthritis
Pre-clinical evidence suggests that inhibiting matrix metalloproteinase-13 (MMP-13) could be beneficial in treating osteoarthritis and rheumatoid arthritis . Researchers are investigating whether derivatives of (Bicyclo[3.1.0]hexane-1-yl)acetic acid can selectively inhibit MMP-13, potentially leading to new therapeutic options.
Future Directions
The future directions in the study of “(Bicyclo[3.1.0]hexane-1-yl)acetic acid” and related compounds involve further exploration of their synthetic accessibility and potential applications in medicinal chemistry . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space .
Mechanism of Action
Target of Action
It’s known that bicyclo[310]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used as key building blocks in organic synthesis .
Mode of Action
The specific mode of action of (Bicyclo[31The compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Result of Action
The molecular and cellular effects of (Bicyclo[31A related study showed that a compound with a similar structure increased the percentage of early apoptotic cells .
properties
IUPAC Name |
2-(1-bicyclo[3.1.0]hexanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBFSYKSVEITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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